3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the ethylation of 2-aminophenol to form 2-ethoxyaniline. This intermediate is then subjected to a series of reactions to introduce the thiazole and pyrrolidine rings. The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative and the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The overall effect is a modulation of biological pathways that can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
- **3-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
- **3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Uniqueness
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-15-9-11-21(13-15)18-19-10-12-24-18/h3-6,10,12,15H,2,7-9,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGVSJOBJNWDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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